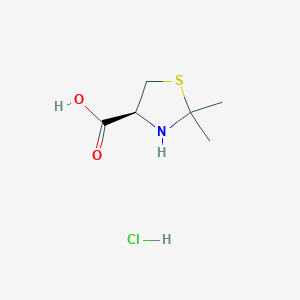
4-Methyl-2-pentylmagnesium bromide, 0.25 M in 2-MeTHF
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-2-pentylmagnesium bromide, 0.25 M in 2-MeTHF is a chemical compound with the formula C6H13BrMg. It is a Grignard reagent, which are a class of organomagnesium compounds commonly used in organic synthesis .
Molecular Structure Analysis
The molecular structure of 4-Methyl-2-pentylmagnesium bromide consists of a carbon chain with a magnesium atom bonded to a bromine atom. The magnesium atom forms a bridge between the carbon chain and the bromine atom, resulting in a highly reactive center at the magnesium atom .Chemical Reactions Analysis
As a Grignard reagent, 4-Methyl-2-pentylmagnesium bromide can participate in a variety of chemical reactions. These include the formation of alkanes via Ni or Cu-catalyzed cross-coupling reaction with alkyl fluorides .作用机制
The mechanism of action of 4-Methyl-2-pentylmagnesium bromide, 0.25 M in 2-MeTHF involves the formation of a Grignard reagent upon reaction with an organic substrate. The Grignard reagent is a nucleophilic species that is able to attack electrophilic substrates, resulting in the formation of new bonds. This reaction is commonly used in the synthesis of organic compounds, as it allows for the formation of carbon-carbon bonds.
Biochemical and Physiological Effects
This compound has been shown to have no significant biochemical or physiological effects when used in laboratory experiments. It is considered to be non-toxic and non-carcinogenic, and has minimal environmental impact.
实验室实验的优点和局限性
The main advantage of using 4-Methyl-2-pentylmagnesium bromide, 0.25 M in 2-MeTHF in laboratory experiments is its low cost and ease of use. Additionally, it is highly soluble in organic solvents, making it easy to work with in a variety of applications. The main limitation of using this compound is its low reactivity, which can lead to slow reaction times and low yields.
未来方向
For 4-Methyl-2-pentylmagnesium bromide, 0.25 M in 2-MeTHF include the development of new synthetic methods, such as the use of microwave-assisted synthesis. Additionally, the use of this compound in the synthesis of polymers materials could be further explored. Finally, further research could be conducted into the development of new catalysts that could be used in conjunction with this compound to improve its reactivity and yield.
合成方法
The synthesis method of 4-Methyl-2-pentylmagnesium bromide, 0.25 M in 2-MeTHF involves the reaction of 4-methyl-2-pentanol with magnesium bromide in the presence of aprotic polar solvents. The reaction is conducted at a temperature of -78°C and is typically completed within one hour. The reaction produces a solution of this compound in the polar solvent, which can then be separated from the reaction mixture by distillation.
科学研究应用
4-Methyl-2-pentylmagnesium bromide, 0.25 M in 2-MeTHF is used in a variety of scientific research applications, including the synthesis of organic compounds, the preparation of pharmaceuticals, and the production of monomers for materials science. It is also used in the synthesis of complex molecules, such as those found in natural products. Additionally, this compound is used in the synthesis of polymers materials, such as polyurethanes, polyethylene terephthalate, and polyvinyl chloride.
安全和危害
属性
IUPAC Name |
magnesium;2-methylpentane;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13.BrH.Mg/c1-4-5-6(2)3;;/h4,6H,5H2,1-3H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNXYQQOFQVMINJ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[CH-]CC(C)C.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13BrMg |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














